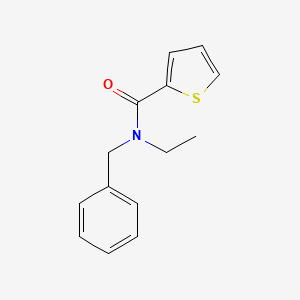

N-benzyl-N-ethyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to N-benzyl-N-ethyl-2-thiophenecarboxamide, often involves cyclization of thioamide with chloroacetoacetate, yielding high product yields. For example, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized via a cyclization process involving thioamide, showcasing a method that may be applicable to this compound synthesis (Tang Li-jua, 2015).

Molecular Structure Analysis

The crystal structure and molecular analysis of thiophene derivatives have been extensively studied. For instance, the crystal structure of a related thiophene compound was determined, revealing stabilizing hydrogen bonds and π···π interactions, which are critical for understanding the molecular structure of this compound (P. Sharma et al., 2016).

Chemical Reactions and Properties

This compound's reactivity and chemical properties can be inferred from studies on thiophene derivatives. The synthesis and characterization of thiophene derivatives reveal insights into their chemical behavior, such as the formation of various substituted thiophene derivatives via reactions with different organic reagents, providing a basis for understanding the chemical reactions of this compound (A. Amr et al., 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and stability, can be crucial for their application and handling. For example, a study on the synthesis, structure, and quantum chemical calculation of a thiophene-based compound provided insights into its stability below certain temperatures, highlighting the importance of physical property analysis in the development of this compound (L. Jie, 2013).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity with other compounds and the formation of products, are essential for understanding their potential applications. Studies on the reaction mechanisms and product formation can provide insights into the chemical properties of this compound. For instance, research on the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides offers valuable information on the chemical behavior and potential reactivity of thiophene derivatives (W. Ried et al., 1980).

Scientific Research Applications

Inhibitory Activity and Stability

A study by Gütschow et al. (1999) focused on synthesizing a series of compounds for their inhibitory activity toward human leukocyte elastase (HLE), using a precursor similar in structure to N-benzyl-N-ethyl-2-thiophenecarboxamide. The research highlighted the extraordinary chemical stability of these compounds, which is crucial for their potential therapeutic applications. The most potent compound exhibited significant inhibitory activity, demonstrating the potential of thiophene derivatives in medicinal chemistry (Gütschow et al., 1999).

Supramolecular Chemistry

Lightfoot et al. (1999) described a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, employing motifs similar to those found in compounds related to this compound. This study exemplifies the compound's utility in supramolecular chemistry, suggesting a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999).

Catalytic Reactions and Synthesis

Wang and Widenhoefer (2004) explored the catalytic reactions involving benzamide and thiophene derivatives, demonstrating the synthesis of N-ethylbenzamide with high yield. This work illustrates the role of thiophene compounds in facilitating novel catalytic reactions and their potential in synthesizing new chemical entities (Wang and Widenhoefer, 2004).

Melanoma Cytotoxicity

Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma therapy. Though directly related studies on this compound were excluded, this research indicates the broader potential of benzamide and thiophene derivatives in developing treatments for melanoma, showcasing their relevance in pharmacological research (Wolf et al., 2004).

Supramolecular Ordering

Cantekin et al. (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs), closely related to the structural motifs of this compound, in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The review emphasizes the compound's utility in forming one-dimensional, nanometer-sized rodlike structures stabilized by H-bonding, underlining its versatility in supramolecular chemistry (Cantekin et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been synthesized as a novel class of inhibitors for human enterovirus 71 .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the replication of enterovirus 71 .

Biochemical Pathways

It’s known that similar compounds inhibit the replication of enterovirus 71, which suggests that they may interfere with the viral replication pathways .

Result of Action

Similar compounds have shown antiviral activities against enterovirus 71 in vitro .

properties

IUPAC Name |

N-benzyl-N-ethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-2-15(11-12-7-4-3-5-8-12)14(16)13-9-6-10-17-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXLDNIGLODSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)